Technical Guide: 5-Trifluoromethylisoxazole-3-Carbaldehyde
Technical Guide: 5-Trifluoromethylisoxazole-3-Carbaldehyde
The following technical guide details the properties, stability, and synthetic utility of 5-trifluoromethylisoxazole-3-carbaldehyde .
Core Identity & Physicochemical Profile
Compound Name: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Target Isomer: 5-CF
Executive Summary
5-Trifluoromethylisoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, primarily utilized to introduce the trifluoromethylisoxazole pharmacophore—a bioisostere for amide or ester linkages that offers improved metabolic stability and lipophilicity.
Unlike its non-fluorinated analogs, this compound exhibits hyper-electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the 5-CF
Physicochemical Properties Table
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C | |
| Molecular Weight | 165.07 g/mol | |
| Physical State | Low-melting solid or oil | State depends on purity and hydration level. |
| Boiling Point | ~50–55 °C at 1 mmHg (Predicted) | Volatile under high vacuum. |
| Solubility | DCM, THF, EtOAc, MeCN | Decomposes/Hydrates in water/alcohols. |
| Electronic Effect | Strong EWG activates C-3 aldehyde. | |
| Acidity (C-4 Proton) | High (pKa < 20) | Susceptible to deprotonation by strong bases. |
Part 1: Stability & Handling (The "Hydration Trap")
The most critical technical aspect of 5-CF
1. Hydration Equilibrium
In the presence of moisture, the aldehyde (
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Observation: A "wet" sample will appear as a white solid (hydrate) rather than an oil/low-melting solid (aldehyde).
-
NMR Diagnostic:
-
Aldehyde: Singlet at
10.0–10.2 ppm ( H NMR). -
Hydrate: Broad singlet/doublet at
5.5–6.5 ppm (CH(OH) ).
-
2. Base Sensitivity (Ring Fragmentation)
The C-4 proton of the isoxazole ring is acidified by the adjacent 5-CF
-
Risk: Exposure to strong bases (e.g., NaOH, NaOEt) or even hindered amine bases (DBU) can lead to deprotonation at C-4, followed by ring fragmentation (often yielding nitrile oxides or ring-opened enolates).
-
Protocol: Perform reactions under neutral or mildly acidic conditions whenever possible. If base is required (e.g., Wittig), use low temperatures (-78 °C) and non-nucleophilic bases (LiHMDS).
3. Storage Protocol (Self-Validating)
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Atmosphere: Argon or Nitrogen (Strictly Anhydrous).
-
Temperature: -20 °C (Freezer).
-
Container: Teflon-lined screw cap or flame-sealed ampoule.
-
Validation: Before use, acquire a
F NMR. A single peak at -63 to -65 ppm indicates purity. Appearance of new fluoride peaks suggests ring degradation.
Part 2: Synthetic Workflow & Regioselectivity
Synthesizing the correct isomer (5-CF
Diagram 1: Synthesis and Regiocontrol
The following diagram illustrates the critical junction between forming the 3-ester (desired) and the 5-ester (undesired).
Caption: Regiodivergent synthesis of the isoxazole core. Acidic conditions favor the 3-carboxylate (precursor to 3-CHO), while basic conditions favor the 5-carboxylate.
Detailed Protocol: Ester Reduction to Aldehyde
Objective: Selective reduction of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to the aldehyde without over-reduction to the alcohol.
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Setup: Flame-dry a 2-neck round bottom flask; flush with Argon.
-
Solvent: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).
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Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: Higher temperatures lead to alcohol formation.
-
Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes via syringe pump.
-
Quench: At -78 °C, quench with methanol (excess), then add saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Workup: Warm to RT. Stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is volatile; do not use high vacuum for extended periods.
Part 3: Reactivity Profile
The 5-CF
Diagram 2: Reactivity Flowchart
Caption: Primary reaction pathways. Note the competition between productive functionalization and degradative ring opening under basic conditions.
Key Application: Reductive Amination
Due to the electron-deficient nature of the aldehyde, imine formation is rapid.
-
Advantage: No Lewis acid catalyst (e.g., Ti(OiPr)
) is typically required. -
Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH
to avoid cyanide toxicity and ensure milder conditions. -
Protocol Note: Use 1.05 equiv of amine and 1.4 equiv of STAB in DCE. Complete conversion is usually observed within 1 hour.
References
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Regioselective Synthesis of Isoxazoles: Sloop, J. C. (2018). Synthesis of Fluorinated Isoxazoles. In Fluorine in Heterocyclic Chemistry Volume 2. Springer. Grounding: Establishes the reaction of trifluoroacetoacetate with hydroxylamine to yield the 5-CF3-3-ester isomer under acidic conditions.
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Hydration of Electron-Deficient Aldehydes: Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry, 78(10), 1295-1298. Grounding: Provides the thermodynamic basis for gem-diol formation in aldehydes with adjacent electron-withdrawing groups (CF3).
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DIBAL-H Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Grounding: Standardizes the low-temperature reduction of esters to aldehydes to prevent over-reduction.
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Isoxazole Ring Stability: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Grounding: Details the susceptibility of the isoxazole ring to base-induced fragmentation, particularly when electron-deficient.
